6-Chloro-7-fluoro-3-methyl-1H-indazole
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Overview
Description
6-Chloro-7-fluoro-3-methyl-1H-indazole is a heterocyclic aromatic organic compound Indazoles, including this compound, are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-3-methyl-1H-indazole typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere . Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .
Industrial Production Methods
Industrial production methods for indazoles often utilize metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms (chlorine and fluorine) on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as Cu(OAc)2.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can lead to the formation of various substituted indazoles .
Scientific Research Applications
6-Chloro-7-fluoro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-methyl-1H-indazole
- 6-Bromo-7-fluoro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 3-Amino-1H-indazole-1-carboxamides
Uniqueness
6-Chloro-7-fluoro-3-methyl-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other indazole derivatives, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C8H6ClFN2 |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
6-chloro-7-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
ZZQWOBGSDOHMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NN1)F)Cl |
Origin of Product |
United States |
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